molecular formula C25H27NO6 B14464520 4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid CAS No. 70045-15-7

4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid

Cat. No.: B14464520
CAS No.: 70045-15-7
M. Wt: 437.5 g/mol
InChI Key: KRYJEGUHUKHIAR-UHFFFAOYSA-N
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Description

4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid is a complex organic compound that features a benzene ring substituted with a benzyl group, a phenylethyl group, and an aminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactionsThe aminoethyl chain is then attached via nucleophilic substitution, and the final product is purified using recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as aluminum chloride in Friedel-Crafts alkylation and phase-transfer catalysts in nucleophilic substitution can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines and alcohols .

Mechanism of Action

The mechanism of action of 4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol is unique due to its combination of benzyl, phenylethyl, and aminoethyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

70045-15-7

Molecular Formula

C25H27NO6

Molecular Weight

437.5 g/mol

IUPAC Name

4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid

InChI

InChI=1S/C23H25NO2.C2H2O4/c25-22-12-11-20(17-23(22)26)14-16-24(18-21-9-5-2-6-10-21)15-13-19-7-3-1-4-8-19;3-1(4)2(5)6/h1-12,17,25-26H,13-16,18H2;(H,3,4)(H,5,6)

InChI Key

KRYJEGUHUKHIAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(CCC2=CC(=C(C=C2)O)O)CC3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

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